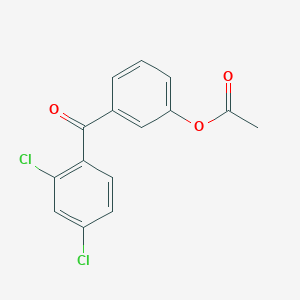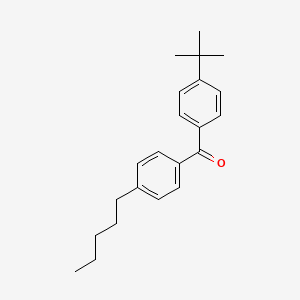
Sulfuro de difenilestán
Descripción general
Descripción
Diphenyltin sulfide, with the chemical formula (C6H5)2SnS, is an organotin compound. It appears as a colorless crystal or orange-yellow powdery solid. This compound is known for its high melting point and thermal stability. It is insoluble in water but soluble in organic solvents such as toluene and dichloromethane .
Aplicaciones Científicas De Investigación
Diphenyltin sulfide has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis reactions.
Polymer Industry: It can be used as a plasticizer for polymer materials to change the properties of plastics.
Thin Film Deposition: It has been used as a single-source precursor to deposit tin chalcogenide thin films by aerosol-assisted chemical vapor deposition.
Biomedical Applications: Organotin compounds, including diphenyltin sulfide, have been studied for their potential therapeutic applications due to their ability to bind with DNA and induce apoptotic cell death.
Mecanismo De Acción
Target of Action
Diphenyltin sulfide is a type of organotin compound . Organotin compounds have been the subject of interest because of their biomedical and commercial applications . .
Mode of Action
Organotin compounds, in general, are known for their ability to bind with dna and exhibit cytotoxic effects . They also have anti-proliferating and apoptotic-inducing nature .
Biochemical Pathways
Sulfur-containing organotin compounds have been screened against various bacteria and have shown promising results . Sulfur metabolism, particularly involving dissimilatory sulfite reductases (Dsr), plays a fundamental role in cellular and ecosystem-level processes .
Result of Action
Organotin compounds have been reported to have cytotoxic effects, the ability to bind with dna, anti-proliferating nature, and apoptotic-inducing nature .
Action Environment
It’s important to note that organotin compounds are generally stable under ambient conditions .
Análisis Bioquímico
Biochemical Properties
Diphenyltin sulfide plays a significant role in biochemical reactions, particularly as an activator for O-glycoside synthesis . It interacts with various enzymes and proteins, facilitating the formation of glycosidic bonds. The nature of these interactions involves the activation of glycosyl donors, which then react with acceptors to form glycosides. This process is crucial in the synthesis of complex carbohydrates and glycoconjugates.
Cellular Effects
Diphenyltin sulfide has been shown to exhibit antiproliferative activity against several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . It influences cell function by inhibiting cell proliferation and inducing apoptosis. The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of diphenyltin sulfide involves its interaction with cellular proteins and enzymes. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular processes such as proliferation and apoptosis. The compound’s ability to inhibit key enzymes in cancer cells contributes to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyltin sulfide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that diphenyltin sulfide remains stable under certain conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to diphenyltin sulfide can lead to sustained antiproliferative effects, although the compound may degrade over time, reducing its efficacy.
Dosage Effects in Animal Models
The effects of diphenyltin sulfide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant antiproliferative activity . At higher doses, diphenyltin sulfide can cause toxic or adverse effects, including damage to vital organs and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired antiproliferative effects without causing significant toxicity.
Metabolic Pathways
Diphenyltin sulfide is involved in various metabolic pathways, particularly those related to sulfur metabolism . It interacts with enzymes and cofactors involved in the reduction and oxidation of sulfur compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s role in sulfur metabolism is crucial for its biochemical and cellular effects.
Transport and Distribution
Within cells and tissues, diphenyltin sulfide is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of diphenyltin sulfide within cells can affect its activity and function, influencing its overall efficacy.
Subcellular Localization
Diphenyltin sulfide exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and its overall biochemical effects.
Métodos De Preparación
Diphenyltin sulfide is typically synthesized through the reaction of phenyl copper and mercurous sulfide. The reaction process is as follows:
(C6H5)2Cu+HgS→(C6H5)2SnS+CuS+Hg
This method involves the use of phenyl copper and mercurous sulfide under controlled conditions to yield diphenyltin sulfide .
Análisis De Reacciones Químicas
Diphenyltin sulfide undergoes various chemical reactions, including:
Oxidation: It is stable to air but can be affected by strong oxidants.
Substitution: It can form complexes with many metals and is often used as an organometallic catalyst.
Comparación Con Compuestos Similares
Diphenyltin sulfide can be compared with other organotin compounds such as:
Diphenyltin bis(2-methoxyethylxanthate): Used as a single-source precursor for thin film deposition.
Diphenyltin bis(iso-butylxanthate): Also used for thin film deposition and has similar properties to diphenyltin sulfide.
Diphenyltin sulfide is unique due to its high thermal stability and its ability to form complexes with various metals, making it a versatile catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
diphenyl(sulfanylidene)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.S.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXRBVIJBDYNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174240 | |
| Record name | Diphenylthioxostannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20332-10-9 | |
| Record name | Diphenylthioxostannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20332-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylthioxostannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020332109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylthioxostannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylthioxostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diphenyltin sulfide acts as a Lewis acid catalyst, activating substrates by coordinating to electron-rich atoms like oxygen. This activation facilitates various reactions, including glycosylation, aldol reactions, and Diels-Alder reactions. [, , , , , , , ]
A: In glycosylation reactions, diphenyltin sulfide, in combination with silver salts, directs the reaction towards the formation of either 1,2-cis or 1,2-trans ribofuranosides. The stereochemical outcome depends on the reaction conditions and the presence of additives like lithium perchlorate. This control arises from the coordination of diphenyltin sulfide and silver ions with the sugar substrate, influencing the approach of the nucleophile. [, , , , ]
ANone: Diphenyltin sulfide, often combined with silver salts, catalyzes various reactions including:
- Stereoselective synthesis of β-ribonucleosides: Reaction of 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl methyl carbonate with trimethylsilylated nucleoside bases. []
- Aldol reactions: Reaction of aldehydes with trimethylsilyl enol ethers. []
- Diels-Alder reactions: Reaction of 1,3-dienes with α,β-unsaturated ketones. []
- Synthesis of α- or β-ribofuranosides: Reaction of 1-O-iodoacetylribofuranose with alkyl trimethylsilyl ethers. []
- Synthesis of 1,2-cis- and 1,2-trans-ribofuranosides: From 1-hydroxy ribofuranose and trimethylsilylated nucleophiles, using diphenyltin sulfide and trifluoromethanesulfonic anhydride. []
A: Both diphenyltin sulfide and Lawesson's reagent, in combination with silver salts, exhibit catalytic activity in similar reactions, such as the synthesis of β-D-ribofuranosides. [, ] Further research is needed to directly compare their efficacy and specific advantages in different reactions.
A: The molecular formula of diphenyltin sulfide is C12H10SSn, and its molecular weight is 293.03 g/mol. []
A: While the provided research focuses on the applications of diphenyltin sulfide, vibrational spectroscopic data of related organotin sulfides and their reaction products are discussed in the context of reactions with sulfur dioxide. []
ANone: The provided research articles primarily focus on the application of diphenyltin sulfide as a catalyst and do not delve into its synthesis.
A: Diphenyltin sulfide, when combined with specific organozinc compounds, forms a catalyst for the anionic coordination polymerization of propylene oxide. This catalyst system produces high-molecular-weight poly(propylene oxide) with an atactic structure, desirable for applications like artificial blood vessels. []
A: The molecular weight and isotacticity of the resulting poly(propylene oxide) are influenced by the catalyst concentration and the polymerization temperature. Lower catalyst concentrations and higher temperatures tend to yield polymers with lower molecular weights and reduced isotacticity. []
A: The research suggests that Lawesson's reagent, in combination with silver salts, can act as an alternative catalyst system for certain reactions, such as the synthesis of β-D-ribofuranosides. [, ] Further research is needed to explore other potential alternatives and compare their efficacy and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















